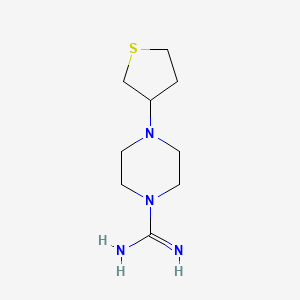

4-(Tetrahydrothiophen-3-yl)piperazine-1-carboximidamide

Description

Properties

IUPAC Name |

4-(thiolan-3-yl)piperazine-1-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N4S/c10-9(11)13-4-2-12(3-5-13)8-1-6-14-7-8/h8H,1-7H2,(H3,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTPXBKRJFRMYNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC1N2CCN(CC2)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Intermediate Synthesis

A common approach begins with the synthesis of a piperazine intermediate that bears the tetrahydrothiophen-3-yl substituent. This is achieved by nucleophilic substitution of a suitable halogenated tetrahydrothiophene derivative (e.g., 3-chlorotetrahydrothiophene) with piperazine or its protected form.

- The halide precursor is prepared according to established protocols.

- The nucleophilic substitution is typically carried out under mild to moderate heating in polar aprotic solvents such as dichloromethane or tetrahydrofuran.

- Protection of the piperazine nitrogen atoms (e.g., Boc protection) may be used to control regioselectivity and prevent side reactions.

For example, a reported method involves converting a chloride intermediate to the piperazine derivative by reaction with Boc-piperazine, followed by acid-mediated deprotection to yield the free piperazine functionalized with tetrahydrothiophene.

Formation of the Carboximidamide Group

Amidination of Piperazine Derivative

The conversion of the piperazine intermediate to the carboximidamide involves the introduction of the amidine functional group on the nitrogen atom of the piperazine ring.

- Amidination is commonly achieved by reaction with suitable amidine precursors or reagents such as N,N'-bis(tert-butoxycarbonyl)carbamimidoyl derivatives.

- Reactions are carried out in solvents like dichloromethane or tetrahydrofuran.

- Microwave irradiation has been used to accelerate the reaction, improving yields and reducing reaction times, with typical irradiation powers ranging from 150W to 200W for 7–10 minutes.

- Triethylamine or other bases are added to neutralize acid by-products and promote the reaction.

The amidination step often follows the synthesis of PEG-bound piperazine intermediates, but the methodology is adaptable for non-polymer-supported substrates.

Representative Experimental Data and Yields

Additional Considerations and Optimization

- Microwave-Assisted Synthesis: Microwave irradiation significantly improves reaction rates and yields in amidination steps, as demonstrated in polymer-supported systems and adaptable for small molecule synthesis.

- Protection/Deprotection Strategy: Use of Boc groups on piperazine nitrogens allows selective functionalization and prevents undesired side reactions during nucleophilic substitution and amidination.

- Solvent Choice: Dichloromethane and tetrahydrofuran are preferred for amidination due to their ability to dissolve reagents and facilitate microwave heating.

- Base Selection: Triethylamine is commonly used to neutralize reaction mixtures and improve amidination efficiency.

Summary of Preparation Methodology

| Stage | Reagents | Conditions | Outcome |

|---|---|---|---|

| 1. Preparation of tetrahydrothiophene chloride | Starting thiophene derivatives, chlorinating agents | Standard halogenation protocols | Halogenated tetrahydrothiophene |

| 2. Nucleophilic substitution with Boc-piperazine | Boc-piperazine, polar aprotic solvent | Moderate heating | Boc-protected piperazine-tetrahydrothiophene intermediate |

| 3. Acid-mediated Boc deprotection | Acid (e.g., TFA), room temperature | Removal of Boc groups | Free piperazine-tetrahydrothiophene intermediate |

| 4. Amidination | N,N'-bis(tert-butoxycarbonyl)carbamimidoyl reagent, triethylamine, microwave irradiation | 7–10 min, 150–200W | This compound |

Chemical Reactions Analysis

Types of Reactions

4-(Tetrahydrothiophen-3-yl)piperazine-1-carboximidamide can undergo various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The specific conditions depend on the desired reaction and the functional groups involved.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

4-(Tetrahydrothiophen-3-yl)piperazine-1-carboximidamide has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It is studied for its potential biological activity and interactions with biological targets.

Medicine: It is investigated for its potential therapeutic properties and as a lead compound in drug discovery.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(Tetrahydrothiophen-3-yl)piperazine-1-carboximidamide involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The tetrahydrothiophenyl group and carboximidamide group can further influence the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence includes numerous piperazine-1-carboximidamide derivatives with diverse substituents. Below is a systematic comparison based on synthesis, structural features, and biological activity :

Key Observations :

- Electron-withdrawing groups (e.g., -CF₃, -Cl) often reduce yields due to steric or electronic challenges during coupling reactions .

- Aromatic heterocycles (e.g., pyridinyl) enable efficient synthesis via nucleophilic substitution .

- The tetrahydrothiophene group in the target compound may introduce conformational rigidity and sulfur-based interactions , akin to thioamide-containing analogs in and .

Structural and Spectroscopic Features

Key Observations :

- The amidine NH₂ protons resonate between δ 6.84–7.58, exchangeable with D₂O .

- Aromatic substituents influence chemical shifts; electron-donating groups (e.g., -OCH₃) deshield adjacent protons .

- The tetrahydrothiophene substituent would likely exhibit distinct $ ^1H $-NMR signals for thiophene protons (δ 2.5–3.5) and sulfur-induced deshielding effects.

Pharmacological Activity

Key Observations :

- Arylpiperazines with electron-withdrawing groups (e.g., -Cl, -CF₃) show potent TAAR1 agonist activity, likely due to enhanced receptor binding .

- Antitumor activity correlates with triazine and sulfonamide moieties in derivatives like compound 25 .

- The tetrahydrothiophene group may modulate lipophilicity and metabolic stability , similar to sulfur-containing compounds in and .

Biological Activity

4-(Tetrahydrothiophen-3-yl)piperazine-1-carboximidamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a tetrahydrothiophenyl group and a carboximidamide moiety. This unique structure suggests potential interactions with various biological targets, influencing its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The piperazine core allows for modulation of receptor activity, while the tetrahydrothiophenyl and carboximidamide groups enhance binding affinity and selectivity towards biological targets.

Anticancer Activity

Research indicates that compounds with similar piperazine structures exhibit anticancer properties. For instance, derivatives have been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines. A study highlighted that modifications in the piperazine ring can significantly affect the cytotoxicity against cancer cells, suggesting that this compound may also possess such activities .

Antimicrobial Properties

The compound is being investigated for its antimicrobial potential. Similar piperazine derivatives have demonstrated effectiveness against Gram-positive bacteria, indicating that this compound may have comparable effects .

In Vitro Studies

A variety of in vitro studies have been conducted to evaluate the biological activity of this compound:

Case Studies

- Anticancer Mechanism : A derivative of the compound was tested in vitro against various cancer cell lines, showing significant inhibition of colony formation and induction of DNA damage.

- Antimicrobial Evaluation : Another study evaluated the compound's efficacy against seven strains of bacteria, demonstrating potent antibacterial activity, particularly against Staphylococcus aureus.

Q & A

Basic Research Questions

Q. What are the typical synthetic routes for synthesizing piperazine-carboximidamide derivatives like 4-(Tetrahydrothiophen-3-yl)piperazine-1-carboximidamide?

- Methodology : Piperazine-carboximidamide derivatives are often synthesized via coupling reactions involving thiourea intermediates. For example, describes the use of di(1H-imidazol-1-yl)methanethione and amine precursors in THF under controlled heating (40–70°C) to form carbothioamide derivatives. Sonication is employed to homogenize the reaction mixture, followed by purification via reversed-phase chromatography (0–50% acetonitrile/water with 0.1% TFA) . Similar protocols can be adapted, substituting tetrahydrothiophene-containing amines to target the desired compound.

Q. How is structural characterization performed for piperazine-carboximidamide compounds?

- Methodology : Key techniques include:

- 1H/13C NMR : To confirm proton environments and carbon backbone (e.g., δ 9.71 ppm for thiourea NH in ) .

- HRMS : For exact mass verification (e.g., m/z 328.1597 for a related compound in ) .

- HPLC : To assess purity (>95% in and ) .

Q. What are the primary research applications of piperazine-carboximidamide derivatives?

- Applications : These compounds are explored as enzyme inhibitors (e.g., LSD1 inhibitors in with IC50 = 10.54 µM) and as intermediates in drug discovery (e.g., phosphoglycerate dehydrogenase inhibitors in ) .

Advanced Research Questions

Q. How can researchers optimize inhibitory activity of this compound against LSD1?

- Methodology :

- Structure-Activity Relationship (SAR) : Modify the tetrahydrothiophene or piperazine moieties to enhance binding. highlights that substituents on the benzoyl group improve LSD1 inhibition .

- Assay Design : Use fluorescence-based demethylase assays with recombinant LSD1 and methylated histone H3 substrates. Validate with cell-based models (e.g., tumor proliferation assays) .

Q. How should contradictory results in biological activity be addressed for this compound?

- Methodology :

- Assay Variability : Test under standardized conditions (pH, temperature, cofactors) to minimize variability. emphasizes reproducibility in enzyme inhibition studies .

- Orthogonal Validation : Confirm activity using alternative methods (e.g., Western blot for histone methylation vs. cell viability assays) .

Q. What strategies improve stability and solubility of this compound in aqueous buffers?

- Methodology :

- Salt Formation : Convert to hydrochloride salts (as in for similar piperazine derivatives) to enhance solubility .

- Co-solvents : Use DMSO or cyclodextrins for in vitro studies. notes that derivatives like 1-acetyl-4-(4-hydroxyphenyl)piperazine show improved stability when stored at 2–8°C .

Q. How can researchers resolve discrepancies in NMR data for piperazine-carboximidamide derivatives?

- Methodology :

- Dynamic Effects : Analyze variable-temperature NMR to detect conformational exchange (e.g., piperazine ring puckering) .

- 2D Techniques : Use HSQC and HMBC to assign overlapping signals (e.g., distinguishing piperazine NH from thiourea NH in ) .

Methodological Notes

- Synthesis : Prioritize anhydrous conditions and inert atmospheres to avoid side reactions (e.g., oxidation of tetrahydrothiophene) .

- Biological Testing : Include positive controls (e.g., tranylcypromine for LSD1 inhibition in ) and validate cytotoxicity in non-target cells .

- Data Reporting : Follow guidelines in for rigorous documentation of assay conditions and statistical analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.